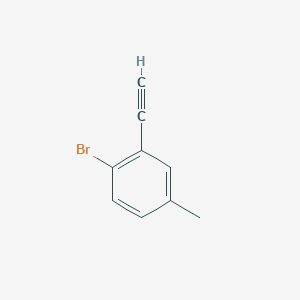

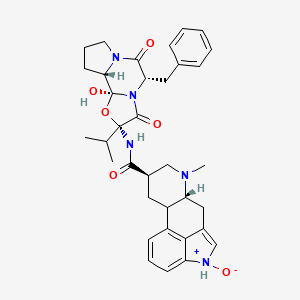

![molecular formula C8H5BrClFN2 B1384733 6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole CAS No. 2191434-21-4](/img/structure/B1384733.png)

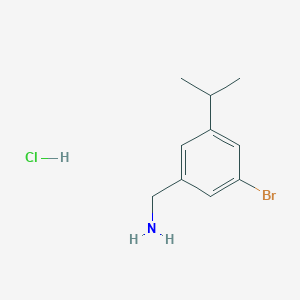

6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole

Descripción general

Descripción

“6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H12BrFN2 . It contains bromine, chlorine, fluorine, and nitrogen atoms in its structure .Physical and Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 353.4±22.0 °C . Its density is 1.49 . It should be stored in a sealed container in a dry room .Aplicaciones Científicas De Investigación

Radioligand Development

6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole and its derivatives have been explored for their potential as radioligands. These compounds, when tagged with radioisotopes, are of interest in positron emission tomography (PET) for in vivo studies of receptor systems. For example, a benzodiazepine antagonist radioligand was developed for the in vivo study of benzodiazepine receptors, indicating a potential application of such compounds in neurological research (Maziére et al., 1984).

Enzyme Inhibition Studies

The derivatives of this compound have been synthesized and evaluated for their enzyme inhibitory activities, particularly in relation to platelet aggregation and vasodilatory activities. Compounds such as 5-methyl-4-(3-pyridyl)-2-(substituted benzimidazol-5-yl)imidazoles showed potent activities and could serve as lead compounds for the development of new anti-platelet agents (Tanaka et al., 1994).

Anticonvulsant Activity

Structural analogues of this compound have been investigated for their anticonvulsant properties. For instance, derivatives of imidazole, including those structurally related to this compound, showed promising results in preclinical studies, indicating their potential as anticonvulsant agents (Robertson et al., 1986).

Antianxiety and Antidepressant Agents

Compounds structurally related to this compound have been assessed for their potential as antianxiety and antidepressant agents. These compounds interact with specific receptors and show efficacy in preclinical models, potentially paving the way for new therapeutic options for anxiety and depression (Kirkpatrick et al., 1977).

Mecanismo De Acción

Target of Action

It’s known that imidazole derivatives have a broad range of biological activities and can interact with various targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity of the compound.

Propiedades

IUPAC Name |

6-bromo-2-chloro-4-fluoro-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFN2/c1-13-6-3-4(9)2-5(11)7(6)12-8(13)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQCXFJAYKLSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC(=C2)Br)F)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1384654.png)

![1H-Indole-3-carboxylic acid, 6-cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)](/img/structure/B1384667.png)

![4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride](/img/structure/B1384669.png)

![7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384672.png)